

# Ambazone pharmacokinetics comparison species

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## Compound Focus: Ambazone

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## Ambazone Pharmacokinetic Data in Animals

The table below summarizes the key pharmacokinetic parameters of **ambazone** found in animal studies. Please note that direct comparisons are difficult due to differing experimental conditions.

Parameter	Species & Findings
<b>Absorption</b>	<b>Mice/Rats:</b> Incompletely absorbed from the gastrointestinal tract after oral administration, with an extent of about <b>35-50%</b> [1] [2].

| **Distribution** | **Mice:** After oral administration, **ambazone** binds only weakly to plasma proteins but exhibits relatively strong binding to red blood cells [1]. It does not cross the blood-brain barrier [2]. **Rats (Tissue Distribution):** The highest levels of radioactivity from a carbon-14 labeled **ambazone** study were found in the **liver, spleen, and lungs**. Kidney levels were about 15% of those found in the liver and lungs [3]. | **Elimination** | **Mice/Rats:** The biological half-life is reported to be approximately **6-7 hours** [2]. |

## Experimental Methodologies in Cited Studies

The data in the table above comes from specific experimental protocols. Here are the methodologies for the key studies:

- **Pharmacokinetics of <sup>14</sup>C-Ambazone in Mice** [3] [1]:
  - **Objective:** To investigate the distribution and fate of **ambazone**.
  - **Protocol:** B6D2F1 mice were administered **carbon-14 (<sup>14</sup>C) radiolabeled ambazone**. The distribution of the radioactive label in various tissues (liver, spleen, lungs, kidneys) was then measured and quantified, providing data on where the drug traveled in the body.
- **Bioavailability and Protein Binding** [1]:
  - **Objective:** To determine oral absorption and plasma protein binding.
  - **Protocol:** The oral bioavailability was determined through pharmacokinetic studies in rats and mice. The binding to plasma proteins and red blood cells was assessed using experimental methods, though the specific technique (e.g., equilibrium dialysis) is not detailed in the provided excerpt.

## Visualizing the Pharmacokinetic Profile of Ambazone

The following diagram synthesizes information from the search results to illustrate the documented journey of **ambazone** in animal models.

## Important Limitations and Research Gaps

When considering the available data, please be aware of the following critical limitations:

- **Dated Research:** The core pharmacokinetic studies in animals were conducted in the **1980s and 1990s** [3] [1] [4]. The field of pharmacokinetics has advanced significantly since then, and this information may not reflect current standards or understanding.
- **Lack of Comprehensive Data:** Key pharmacokinetic parameters that are standard in modern research are largely absent. The search results provide **no quantitative data on Volume of Distribution (Vd), Clearance (CL), or Area Under the Curve (AUC)** for **ambazone**.
- **Absence of Human Data:** The search did not yield any published studies on **ambazone** pharmacokinetics in humans. This is a major gap for drug development professionals.
- **Focus on Formulation:** More recent scientific literature on **ambazone** (post-2010) primarily focuses on improving its physical and chemical properties, such as creating new **salts or co-crystals to enhance solubility and bioavailability** [5] [6], rather than reporting new in vivo pharmacokinetic data.

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